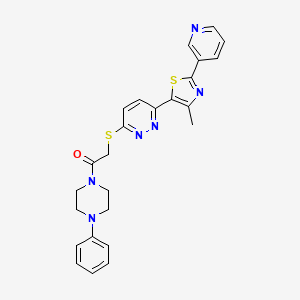
N-(2-hydroxy-2-phenylpropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(2-hydroxy-2-phenylpropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and a carboxamide group attached to it. The molecule also has a phenyl group and a hydroxy group attached to a propyl chain .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring and the attachment of the various functional groups. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, phenyl group, and carboxamide group would all contribute to the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. The pyridine ring could potentially undergo electrophilic substitution reactions, while the carboxamide group could participate in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Chemical Functionalization and Metabolic Pathways
Compounds similar to the one mentioned often undergo various metabolic hydroxy and carboxy functionalizations, impacting their pharmacologic activity. Alkyl moieties in drug molecules, for instance, can be modified through metabolic processes, resulting in primary, secondary, or tertiary alcohols, which may further oxidize to carboxyl groups, affecting the compound's activity (El-Haj & Ahmed, 2020). Understanding these transformations is crucial for predicting the structure-activity relationships of new compounds.
Antioxidant Properties and Structural Activity Relationships
Hydroxycinnamic acids (HCAs) demonstrate significant biological properties, including antioxidant activities. The structure-activity relationships (SARs) of HCAs are critical for developing potent antioxidant molecules. Key structural features, such as the presence of an unsaturated bond in the side chain, play a vital role in the antioxidant activity of these compounds (Razzaghi-Asl et al., 2013). Such insights could guide the development of new compounds with enhanced antioxidant properties.
Environmental Persistence and Toxicity
Understanding the environmental persistence and potential toxicity of chemical compounds is essential for assessing their impact. For example, sulfamethoxazole, a persistent organic pollutant, undergoes various transformation reactions leading to oxidized, acetylated, and hydrolyzed metabolites in the environment. This review underscores the importance of monitoring and developing cleaner removal techniques for persistent pollutants (Prasannamedha & Kumar, 2020). Similar considerations could apply to the compound , emphasizing the need for sustainable management strategies.
Biotechnological Applications
Polyhydroxyalkanoates (PHAs) are an example of microbial polymers with wide-ranging applications, from food packaging to biomedical uses. The synthesis and properties of PHAs can be adjusted by incorporating different hydroxyalkanoate monomers. Research in this area highlights the importance of microbial synthesis pathways and the potential for producing biodegradable materials (Amara, 2010). The exploration of similar biotechnological routes could be relevant for developing new materials based on the compound of interest.
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-hydroxy-2-phenylpropyl)-1-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-16(21,12-7-4-3-5-8-12)11-17-14(19)13-9-6-10-18(2)15(13)20/h3-10,21H,11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HISNBWRBSIOGIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CN(C1=O)C)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-phenylpropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

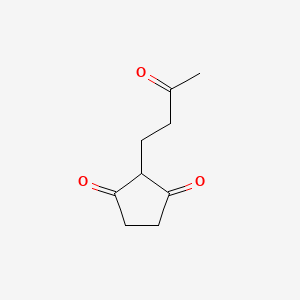
![Methyl 2-{4-[(methylsulfonyl)amino]phenoxy}benzenecarboxylate](/img/structure/B2769071.png)
![Methyl 6-acetyl-2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2769072.png)



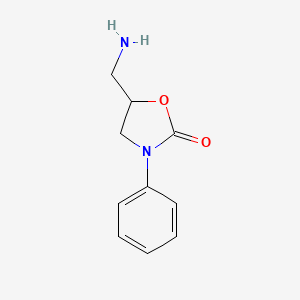
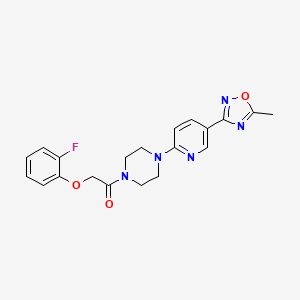
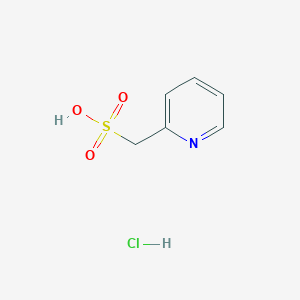

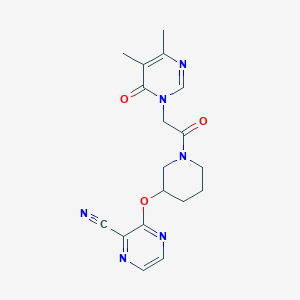
![8-ethyl-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2769083.png)

